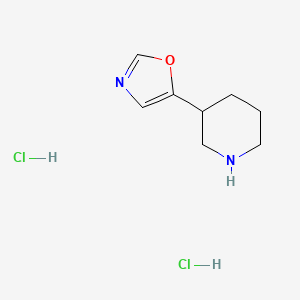

3-(1,3-Oxazol-5-YL)piperidine dihydrochloride

Description

BenchChem offers high-quality 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-piperidin-3-yl-1,3-oxazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-2-7(4-9-3-1)8-5-10-6-11-8;;/h5-7,9H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUJSVODSWLBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CN=CO2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1,3-Oxazol-5-YL)piperidine Dihydrochloride: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(1,3-oxazol-5-YL)piperidine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. The guide details the structural features, synthesis, and potential therapeutic applications of this molecule, positioning it as a valuable building block for the development of novel therapeutic agents. Its unique combination of a piperidine ring and an oxazole moiety offers a versatile scaffold for targeting a range of biological pathways. This document serves as a critical resource for researchers engaged in the exploration of new chemical entities for unmet medical needs.

Introduction: The Emergence of Oxazole-Piperidine Scaffolds in Medicinal Chemistry

The confluence of piperidine and oxazole rings within a single molecular entity has given rise to a class of compounds with considerable therapeutic potential. The piperidine moiety, a ubiquitous feature in many natural products and synthetic drugs, often imparts favorable pharmacokinetic properties, including improved solubility and bioavailability. Concurrently, the 1,3-oxazole ring serves as a versatile pharmacophore, capable of engaging in various biological interactions and contributing to the overall activity of the molecule. The subject of this guide, 3-(1,3-oxazol-5-YL)piperidine dihydrochloride, exemplifies the strategic combination of these two important heterocyclic systems. Its dihydrochloride salt form enhances aqueous solubility and stability, rendering it suitable for a variety of experimental and developmental applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The following table summarizes the key properties of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride.

| Property | Value | Source |

| CAS Number | 1864062-33-8 | [1] |

| Molecular Formula | C₈H₁₄Cl₂N₂O | [2] |

| Molecular Weight | 225.12 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water (as the dihydrochloride salt) | General knowledge |

| Predicted XlogP | 0.5 | [2] |

Synthesis and Structural Elucidation

The synthesis of 3-(1,3-oxazol-5-YL)piperidine typically involves the construction of the oxazole ring onto a pre-existing piperidine scaffold. A common and effective method for the formation of 5-substituted 1,3-oxazoles is the Van Leusen reaction.[3][4] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldehyde, leading to the formation of the oxazole ring.

Proposed Synthetic Pathway

A plausible synthetic route to 3-(1,3-oxazol-5-YL)piperidine initiates with a suitably protected piperidine-3-carbaldehyde. The protection of the piperidine nitrogen, for instance with a Boc (tert-butoxycarbonyl) group, is crucial to prevent side reactions. The subsequent Van Leusen reaction with TosMIC, followed by deprotection of the piperidine nitrogen and salt formation, would yield the desired dihydrochloride salt.

Caption: Proposed synthetic pathway for 3-(1,3-oxazol-5-YL)piperidine dihydrochloride.

Experimental Protocol: Van Leusen Oxazole Synthesis

The following is a generalized, step-by-step methodology for the Van Leusen reaction, which is a cornerstone for the synthesis of the title compound.

-

Reaction Setup: To a solution of N-Boc-piperidine-3-carbaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

-

Reaction Progression: Stir the mixture at reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(1,3-oxazol-5-yl)piperidine.

-

Deprotection and Salt Formation: Dissolve the purified product in a suitable solvent such as dioxane or diethyl ether, and treat with an excess of hydrochloric acid (e.g., 4M HCl in dioxane) to effect deprotection and precipitation of the dihydrochloride salt.

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield 3-(1,3-oxazol-5-YL)piperidine dihydrochloride.

Structural Characterization

The structural confirmation of 3-(1,3-oxazol-5-YL)piperidine dihydrochloride would be achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would reveal characteristic signals for the protons on the piperidine and oxazole rings. The protons adjacent to the nitrogen in the piperidine ring would appear as broad multiplets, while the oxazole protons would present as distinct singlets or doublets in the aromatic region.

-

¹³C NMR spectroscopy would show the corresponding carbon signals, with the carbons of the oxazole ring appearing at lower field due to their aromaticity.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretches of the piperidinium ion, C-H stretches of the aliphatic and aromatic rings, and C=N and C-O stretches of the oxazole ring.

Potential Applications in Drug Discovery

The 3-(1,3-oxazol-5-YL)piperidine scaffold is a promising starting point for the development of novel therapeutics across various disease areas. The inherent properties of the oxazole and piperidine rings suggest a range of potential biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of oxazole derivatives as anticancer agents.[3] The oxazole ring can act as a bioisostere for other functional groups, enabling interactions with key biological targets such as kinases and other enzymes involved in cell proliferation and survival. The piperidine moiety can be functionalized to modulate solubility, cell permeability, and target engagement.

Antimicrobial Properties

The search for new antimicrobial agents is a global health priority. Oxazole-containing compounds have demonstrated activity against a variety of bacterial and fungal pathogens. The 3-(1,3-oxazol-5-YL)piperidine scaffold could be elaborated to generate novel antimicrobial candidates with improved potency and a reduced propensity for resistance development.

Neurological Disorders

The piperidine ring is a common feature in many centrally acting drugs. Its ability to cross the blood-brain barrier makes it an attractive component for compounds targeting neurological disorders. The incorporation of the oxazole ring can provide additional interaction points with neurological targets, potentially leading to the development of novel treatments for conditions such as Alzheimer's disease, depression, and epilepsy.

Caption: Potential therapeutic applications of the 3-(1,3-oxazol-5-YL)piperidine scaffold.

Conclusion and Future Directions

3-(1,3-Oxazol-5-YL)piperidine dihydrochloride represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the favorable properties of its constituent heterocyclic rings, makes it an attractive starting point for the development of new chemical entities. Future research efforts should focus on the synthesis of analog libraries to explore the structure-activity relationships around this scaffold. Further biological evaluation in a range of disease models will be crucial to fully elucidate the therapeutic potential of this promising compound class.

References

-

Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. PubMed Central. Retrieved from [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

3-(1,3-oxazol-5-yl)piperidine dihydrochloride. PubChem. Retrieved from [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitor. CNR-IRIS. Retrieved from [Link]

-

Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. PMC - NIH. Retrieved from [Link]

-

Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. Retrieved from [Link]

Sources

- 1. 1864062-33-8|3-(1,3-oxazol-5-yl)piperidine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 3-(1,3-oxazol-5-yl)piperidine dihydrochloride (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride (CAS No. 1864062-33-8)

A Keystone Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride, a heterocyclic compound poised for significant interest in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, potential pharmacological applications, and the analytical methodologies crucial for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.

Introduction: The Scientific Rationale for 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride

The molecular architecture of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride marries two privileged heterocyclic scaffolds: piperidine and oxazole. This combination is not arbitrary; it is a deliberate design choice rooted in the principles of medicinal chemistry, particularly the concept of bioisosterism.

-

The Piperidine Moiety: The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its saturated, six-membered ring structure provides a three-dimensional framework that can effectively orient functional groups to interact with biological targets.[1] Furthermore, the basic nitrogen atom of the piperidine ring is often crucial for forming salt bridges or hydrogen bonds with receptors and enzymes, and it can significantly influence a compound's pharmacokinetic properties, such as solubility and membrane permeability.[2]

-

The Oxazole Ring: The 1,3-oxazole ring is a five-membered aromatic heterocycle that serves as a versatile bioisostere for amide and ester functionalities.[3] This is a critical attribute in drug design, as amides and esters are susceptible to hydrolysis by metabolic enzymes, leading to poor bioavailability. The oxazole ring, being more resistant to metabolic degradation, can enhance the pharmacokinetic profile of a drug candidate.[3] Moreover, oxazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4]

The strategic fusion of these two scaffolds in 3-(1,3-Oxazol-5-YL)piperidine suggests a molecule with the potential for favorable drug-like properties and a diverse range of biological activities. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for in vitro screening and formulation development.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not widely available in the public domain, we can predict its key characteristics based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | 1864062-33-8 | Public Record |

| Molecular Formula | C₈H₁₄Cl₂N₂O | Public Record |

| Molecular Weight | 225.12 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for dihydrochloride salts of small molecules.[5] |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). | The dihydrochloride salt form significantly increases aqueous solubility. |

| pKa | The piperidine nitrogen is basic and will be protonated at physiological pH. The oxazole nitrogen is weakly basic. | General knowledge of amine and oxazole chemistry.[3][6] |

Predicted Spectroscopic Data

The characterization of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride would rely on a suite of standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the piperidine and oxazole protons. The protons on the piperidine ring would appear in the aliphatic region (typically δ 1.5-3.5 ppm), with their chemical shifts and coupling patterns providing information about their stereochemical environment.[7] The oxazole ring protons would resonate in the aromatic region (typically δ 7.0-8.5 ppm).[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data, with distinct signals for the carbons of the piperidine and oxazole rings. The chemical shifts would be indicative of the electronic environment of each carbon atom.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.[8] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would display characteristic absorption bands for the N-H and C-H stretching vibrations of the piperidine ring, as well as vibrations associated with the C=N and C-O bonds of the oxazole ring.[9][10]

Proposed Synthetic Protocol: A Pathway to 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride

While a specific patented synthesis for this exact CAS number is not readily found in the public domain, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and published procedures for analogous compounds. A logical retrosynthetic analysis suggests that the target molecule can be constructed from a suitably protected piperidine precursor and a fragment that can be cyclized to form the oxazole ring.

A key intermediate in this proposed synthesis is N-Boc-3-(1,3-oxazol-5-yl)piperidine. The Boc (tert-butoxycarbonyl) protecting group is widely used for the piperidine nitrogen due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Retrosynthetic Analysis

Step-by-Step Experimental Protocol

Step 1: Oxidation of N-Boc-3-piperidinemethanol to N-Boc-3-formylpiperidine

-

To a solution of N-Boc-3-piperidinemethanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a mild oxidizing agent like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) (1.1 equivalents).

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-3-formylpiperidine.

Step 2: Formation of the Oxazole Ring

-

To a solution of N-Boc-3-formylpiperidine (1 equivalent) and tosylmethyl isocyanide (TosMIC) (1.1 equivalents) in a polar aprotic solvent like methanol or ethanol, add a base such as potassium carbonate (2 equivalents).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield N-Boc-3-(1,3-oxazol-5-yl)piperidine.

Step 3: Boc Deprotection and Salt Formation

-

Dissolve the N-Boc-3-(1,3-oxazol-5-yl)piperidine (1 equivalent) in a suitable solvent such as dioxane or methanol.

-

Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M) or ethereal HCl (excess, typically 2-3 equivalents) at 0 °C.

-

Stir the reaction mixture at room temperature. The deprotection is usually rapid and can be monitored by TLC.[11]

-

The product, 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride, will often precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to obtain the final product.

Potential Pharmacological Applications and In Vitro Evaluation

The structural motifs of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride suggest several promising avenues for pharmacological investigation.

Central Nervous System (CNS) Disorders

Given the prevalence of the piperidine scaffold in CNS-active drugs, this compound is a prime candidate for screening against a panel of CNS targets.[1][2] Potential areas of interest include:

-

Neurotransmitter Reuptake Inhibition: The piperidine moiety is present in several selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs).

-

Receptor Modulation: It could be evaluated for its affinity and functional activity at various G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and opioid receptors.

-

Ion Channel Modulation: The compound could be screened for activity against various ion channels implicated in neurological disorders.

Proposed In Vitro Assay: Radioligand Binding Assay for CNS Receptor Screening

A foundational step in characterizing the CNS activity of a novel compound is to assess its binding affinity for a panel of relevant receptors.

Objective: To determine the binding affinity (Ki) of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride for a specific CNS receptor (e.g., dopamine D2 receptor, serotonin 5-HT2A receptor).

Materials:

-

Cell membranes expressing the target receptor.

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-spiperone for D2 receptors).

-

Test compound: 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate salts).

-

Scintillation cocktail and a liquid scintillation counter.

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound or a known competitor (for determining non-specific binding).

-

Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabel).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Anti-inflammatory and Anti-cancer Applications

The oxazole moiety is a key component of several compounds with demonstrated anti-inflammatory and anti-cancer properties.[4]

-

Enzyme Inhibition: Oxazole derivatives have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). They have also been investigated as inhibitors of kinases implicated in cancer progression.

-

Tubulin Polymerization Inhibition: Some oxadiazole-containing piperidine derivatives have been identified as inhibitors of tubulin polymerization, a validated anti-cancer mechanism.[12]

Proposed In Vitro Assay: Cell Proliferation Assay (e.g., MTT Assay)

To assess the potential anti-cancer activity of the compound, a cell proliferation assay is a standard initial screen.

Objective: To determine the concentration-dependent effect of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride on the viability of a cancer cell line.

Materials:

-

A cancer cell line of interest (e.g., a human breast cancer cell line like MCF-7).

-

Complete cell culture medium.

-

Test compound: 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

A multi-well plate reader.

Protocol:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to a purple formazan product.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Safety and Handling

As a dihydrochloride salt of a piperidine derivative, 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-(1,3-Oxazol-5-YL)piperidine dihydrochloride represents a promising molecular scaffold for the development of novel therapeutics. Its rational design, combining the favorable properties of the piperidine and oxazole rings, suggests a high potential for biological activity in areas such as CNS disorders, inflammation, and oncology. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and pharmacological evaluation of this and related compounds. The proposed protocols offer a starting point for a systematic investigation into the therapeutic potential of this intriguing molecule.

References

-

Camci, M., & Karali, N. L. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem, e202200638. Advance online publication. [Link]

-

Lipunova, G. N., et al. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Molecules, 28(18), 6491. [Link]

-

Kaur, M., et al. (2018). Synthesis and pharmacological evaluation of 3-[5-(aryl-[1][13][14]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. Arabian Journal of Chemistry, 13(1), 2056-2073. [Link]

-

Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Advance online publication. [Link]

- WO2012146978A2 - A novel process for the preparation of tapentadol or a pharmaceutically acceptable salt thereof - Google Patents. (n.d.).

-

Kumar, A., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647–3651. [Link]

-

Hough, L. B. (2008). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology, 447, 1-19. [Link]

- US4804663A - 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles - Google Patents. (n.d.).

-

Ahmad, I., et al. (2024). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Journal of Biomolecular Structure & Dynamics, 1–17. Advance online publication. [Link]

-

Piperidine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

- Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi.

- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents. (n.d.).

-

FTIR spectrum of compound III. IR, ν max /cm -1 : 2960 (CH, aliphatic),... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Kaur, M., et al. (2020). Synthesis and pharmacological evaluation of 3-[5-(aryl-[1][13][14]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. Arabian Journal of Chemistry, 13(1), 2056-2073. [Link]

-

Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Advance online publication. [Link]

- US3322762A - Production of hexamethylol-melamine and hexakis (methoxy-methyl ... - Google Patents. (n.d.).

-

Hough, L. B. (2008). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology, 447, 1-19. [Link]

-

Marketed drugs containing oxazole | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

- EP0749406B1 - Process for the preparation of optically active cycloolefins - Google Patents. (n.d.).

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. (2024, February 27). Reddit. Retrieved January 29, 2026, from [Link]

-

Piperidine. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

- Uccella, N. A. (1979). MASS SPECTROMETRY OF OXAZOLES. Organic Mass Spectrometry, 14(4), 194-206.

-

Rahman, M. H., et al. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 15(3), 969. [Link]

- Singh, A., & Kumar, P. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a1-a11.

- Sayed, A. R., et al. (2023). SYNTHESIS OF NOVEL PYRAZOLE, OXAZOLE, AND PYRIDINE DERIVATIVES USING MIXED CHALCONE.

- Gaidukevič, J., et al. (2012). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija, 23(1), 49-52.

-

Le Tiran, A., et al. (2017). Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between an Amide and an Alkyne. Organic Process Research & Development, 21(4), 570–579. [Link]

- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.

- Desai, N. C., & Trivedi, A. R. (2013). Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives.

- RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents. (n.d.).

-

Kato, E., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1251–1258. [Link]

-

(PDF) In vitro receptor binding assays. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Gribanov, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(19), 11639. [Link]

-

Ikhsan, K., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 30(22), 4861. [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (n.d.). Retrieved January 29, 2026, from [Link]

-

How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

- Ismael, Q. M., Alrammahi, F. A., & Abood, Z. H. (2016). Synthesis and characterization of new heterocyclic compounds containing imidazolodine, triazolidine-3-thion, oxazepine derivatives and studding the biological activity. International Journal of Science and Research, 5(4), 1334-1341.

-

Stepan, A. F., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(18), 4445–4449. [Link]

-

Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved January 29, 2026, from [Link]

-

The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H} | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. Synthesis and pharmacological evaluation of 3-[5-(aryl-[1,3,4]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. researchgate.net [researchgate.net]

- 12. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

In Silico to In Vitro: The Predictive Bioactivity of Oxazole-Piperidine Scaffolds

Topic: Predicted Biological Activity of Oxazole Piperidine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the fusion of oxazole and piperidine rings represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. This guide analyzes the predicted and empirically validated biological activities of these compounds, moving beyond simple screening to explore the structural causality driving their efficacy.

The oxazole moiety serves as a stable, planar hydrogen-bond acceptor/donor mimic for peptide bonds, while the piperidine ring offers a flexible, lipophilic handle often critical for pharmacokinetic (PK) optimization and solubility. Together, they form a synergistic pharmacophore with proven activity in metabolic regulation (GPR119) , oncology (HDAC/Kinase inhibition) , and antimicrobial therapeutics (DNA gyrase inhibition) .

Structural Rationale & SAR Logic

The biological potency of oxazole-piperidine derivatives is not accidental; it is a product of precise Structure-Activity Relationship (SAR) engineering.

The Pharmacophore Synergy

-

The Oxazole Core: Acts as a bioisostere for amide or ester linkages, improving metabolic stability against hydrolysis while maintaining hydrogen-bonding capability. It often engages in

stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets. -

The Piperidine Tail: Provides a basic nitrogen center that is protonated at physiological pH, allowing for crucial ionic interactions (salt bridges) with aspartate or glutamate residues in target proteins (e.g., Asp112 in Acetylcholinesterase).

-

The Linker: The spatial arrangement between these two rings determines selectivity. Rigid linkers favor GPCRs, while flexible alkyl linkers are often seen in enzyme inhibitors.

Visualization: Pharmacophore Map

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Pharmacophore map detailing the structural roles of the oxazole and piperidine moieties in ligand-target binding.[1]

Predicted & Observed Biological Activities[2][3][4][5]

A. Metabolic Regulation: GPR119 Agonism

One of the most significant applications of oxazole-piperidine derivatives is in the treatment of Type 2 Diabetes via GPR119 activation .

-

Mechanism: GPR119 is a G

s-coupled GPCR expressed in pancreatic -

Key Compound: 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one.[2]

-

Prediction vs. Reality: Computational docking predicts the piperidine nitrogen forms a salt bridge with the conserved receptor aspartate, while the oxazole occupies a hydrophobic pocket.

B. Oncology: Kinase and HDAC Inhibition

-

Histone Deacetylase (HDAC): Oxazole-piperidine hydroxamates have shown high potency against HDAC1 and HDAC6. The piperidine acts as the "cap" group, interacting with the rim of the enzyme's active site, while the oxazole serves as the linker to the zinc-binding group.

-

VEGFR-2: Oxazolo[5,4-d]pyrimidines inhibit angiogenesis by targeting the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor-2.

C. Antimicrobial: DNA Gyrase Inhibition[5]

-

Target: Bacterial DNA Gyrase B subunit.

-

Activity: Derivatives have demonstrated MIC values < 1

g/mL against MRSA and E. coli. The oxazole ring mimics the interaction of the adenine ring of ATP, competitively inhibiting the enzyme.

Data Summary: Comparative Potency

| Target Class | Specific Target | Representative Mechanism | Predicted Binding Affinity ( | Key Reference |

| Metabolic | GPR119 | cAMP accumulation, Insulin secretion | -9.5 to -11.2 kcal/mol | [1, 3] |

| Oncology | HDAC6 | Zinc chelation, Apoptosis | -8.4 to -10.1 kcal/mol | [2] |

| Antimicrobial | DNA Gyrase | ATP Competition | -7.8 to -9.2 kcal/mol | [4] |

| Neurology | AChE | Active site inhibition (CAS) | -10.5 kcal/mol | [5] |

Computational Prediction Methodology

To accurately predict the activity of novel oxazole-piperidine derivatives, a rigorous in silico workflow is required.

Workflow Protocol

-

Ligand Preparation: Generate 3D conformers, correct tautomers (oxazole N3 protonation states), and assign Gasteiger charges.

-

Target Selection: Retrieve crystal structures (e.g., PDB ID: 3V2W for GPR119 homology models) and clean non-standard residues.

-

Molecular Docking: Use AutoDock Vina or Glide. Define the grid box around the active site residues (e.g., catalytic triad).

-

ADMET Profiling: Use SwissADME to predict Lipinski compliance (MW < 500, LogP < 5).

Figure 2: Step-by-step computational workflow for filtering high-potency oxazole-piperidine candidates.

Experimental Validation Protocols

A. Synthesis: General Coupling of Piperidine to Oxazole

This protocol describes the synthesis of a 2-substituted oxazole coupled to a piperidine moiety via a nucleophilic aromatic substitution (

Reagents:

-

2-Chloro-oxazole derivative (Electrophile)

-

4-Substituted Piperidine (Nucleophile)

- (Base)

-

DMF (Solvent)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve the 2-chloro-oxazole derivative (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Addition: Add the piperidine derivative (1.2 equiv) and anhydrous potassium carbonate (

, 2.5 equiv). -

Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 1:1).

-

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).

-

Purification: Wash the organic layer with brine, dry over

, and concentrate in vacuo. Purify via silica gel column chromatography to yield the target oxazole-piperidine hybrid.

B. Bioassay: GPR119 cAMP Accumulation

To validate the predicted metabolic activity, a functional cAMP assay is the gold standard.

Protocol:

-

Cell Culture: Transfect CHO-K1 cells with human GPR119 plasmid.

-

Seeding: Seed cells at 10,000 cells/well in a 384-well plate. Incubate overnight.

-

Treatment: Treat cells with the synthesized oxazole-piperidine compound (serial dilution 1 nM to 10

M) in the presence of IBMX (phosphodiesterase inhibitor). -

Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE Ultra). Add Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody.

-

Analysis: Measure fluorescence resonance energy transfer. Calculate

using non-linear regression (GraphPad Prism).

References

-

Sakairi, M., et al. (2012). Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist. Chemical and Pharmaceutical Bulletin, 60(9), 1093-1095. Link[2]

-

Yang, G., et al. (2016). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.[3] International Journal of Molecular Sciences, 17(8), 1257. Link

- Ritter, K., et al. (2012). GPR119 agonists for the treatment of type 2 diabetes and obesity. Journal of Medicinal Chemistry, 55, 5655-5667.

-

Tanitame, A., et al. (2004). Design, synthesis and structure-activity relationship of novel oxazole derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry, 12(21), 5515-5524. Link

-

Waiker, D., et al. (2023).[4] Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids... as Potential Multitargeted Ligands for Alzheimer's Disease. ACS Chemical Neuroscience, 14(11), 1980-1995. Link

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist; 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

3-(1,3-Oxazol-5-YL)piperidine dihydrochloride mechanism of action prediction

<_ A Technical Guide for Predicting the Mechanism of Action of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride

Executive Summary

The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery, transforming promising hits from phenotypic screens into viable therapeutic candidates.[1][2][3][4] This guide provides a comprehensive, technically-grounded framework for predicting and validating the MoA of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride, a novel compound featuring a piperidine ring linked to an oxazole moiety. These scaffolds are present in numerous pharmacologically active agents, suggesting a rich potential for biological activity.[5][6][7] This document outlines a multi-pronged strategy commencing with computational prediction and progressing through rigorous in vitro and cell-based validation assays. Our approach is designed to be iterative and self-validating, providing researchers with the causal logic behind experimental choices to build a robust MoA hypothesis.

Introduction: The Imperative of MoA Determination

Phenotypic drug discovery (PDD) has re-emerged as a powerful engine for identifying first-in-class medicines by focusing on a desired biological outcome rather than a predetermined molecular target.[1][8] However, the success of a PDD campaign hinges on the subsequent "target deconvolution" or MoA elucidation phase.[9][10] Understanding how a compound exerts its effect is critical for lead optimization, predicting potential on- and off-target toxicities, and developing pharmacodynamic biomarkers for clinical translation.[9]

The subject of this guide, 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride, combines two privileged heterocyclic structures. Piperidine derivatives are found in over twenty classes of pharmaceuticals, while the oxazole ring is a key motif in natural products and synthetic drugs with a wide array of biological activities, including kinase inhibition and anti-inflammatory effects.[5][6] This structural composition suggests several plausible, yet unconfirmed, biological targets. This guide provides a systematic workflow to unravel its specific MoA.

Phase 1: In Silico Target Prediction and Hypothesis Generation

The most resource-effective first step in MoA prediction is the use of computational, or in silico, methods.[11] These approaches leverage the compound's structure to predict potential protein targets by comparing it to databases of known ligand-target interactions.

Causality of Approach

By starting with computational methods, we can generate a tractable number of high-probability hypotheses before committing to resource-intensive wet lab experiments. This strategy uses existing knowledge to guide experimental design, increasing the probability of success.

Core In Silico Methodologies

A robust computational workflow should integrate multiple algorithms to build confidence in the predictions.

-

Similarity-Based Prediction: This method operates on the principle that structurally similar molecules often share biological targets. The Tanimoto coefficient is a common metric for quantifying structural similarity. The structure of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride would be used as a query against databases like ChEMBL and PubChem to identify known drugs or probes with high similarity, thereby inferring potential targets.

-

Network-Based Inference: Methods like Balanced Substructure-Drug-Target Network-Based Inference (bSDTNBI) construct complex networks linking chemical substructures to known drug targets.[12][13] This can reveal non-obvious connections and predict polypharmacology—the ability of a drug to bind to multiple targets.[11] The oxazole and piperidine moieties would be key substructures for this analysis.

-

Pharmacophore Modeling and Docking: Based on initial predictions, 3D pharmacophore models can be generated to define the essential features for binding. These models are then used to perform molecular docking simulations against crystal structures of the predicted target proteins (e.g., kinases, GPCRs) from the Protein Data Bank (PDB). This provides a structural hypothesis for the binding interaction and can help prioritize targets.

Data Presentation & Initial Hypotheses

The output of the in silico phase should be a ranked list of potential molecular targets.

| Predicted Target Class | Specific Example(s) | Prediction Method(s) | Confidence Score | Rationale / Next Steps |

| Kinases | ABL1, SRC, LCK | Similarity Search, Network Inference | High | The oxazole motif is common in kinase inhibitors.[6] Proceed to kinome-wide binding/activity screen. |

| GPCRs | Dopamine D2, Serotonin 5-HT1A | Similarity Search (to antipsychotics) | Medium | Piperidine is a core scaffold for many CNS-active GPCR ligands.[14] Proceed to broad GPCR binding panel. |

| Ion Channels | T-type Calcium Channels | Pharmacophore Modeling | Low-Medium | Certain piperidine derivatives are known channel blockers.[15] Proceed to functional ion channel assays. |

| Other Enzymes | FAAH, MAGL | Docking, Network Inference | Low | Explore based on unique structural features not common in kinase/GPCR ligands. |

Phase 2: Experimental Target Deconvolution & Validation

With a set of prioritized hypotheses, the next phase is to identify the direct physical binding partners of the compound in a biological system. This is a critical step to move from prediction to empirical evidence.

Overall Workflow for Target Identification

The following diagram outlines a logical flow for identifying and validating the molecular target(s) of our compound of interest.

Caption: Integrated workflow for MoA prediction and validation.

Unbiased Target Identification Methods

To cast a wide net and identify targets that may not have been predicted computationally, unbiased approaches are employed.

This is a classic and powerful technique for isolating binding partners from a complex protein mixture.[16]

Causality: By immobilizing the compound on a solid support, it can be used as "bait" to capture interacting proteins from a cell lysate. This physically isolates potential targets for definitive identification by mass spectrometry.[17]

Protocol: Photo-Affinity Chromatography

-

Probe Synthesis: Synthesize an analogue of 3-(1,3-Oxazol-5-YL)piperidine with a linker arm, a biotin tag (for purification), and a photo-activatable crosslinker (e.g., diazirine or benzophenone). This is crucial for capturing transient or weak interactions.[16]

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

-

Incubation: Incubate the cell lysate with the synthesized probe. A parallel incubation with a non-biotinylated competitor (the original compound) is essential to identify specific binders.

-

UV Crosslinking: Expose the mixture to UV light to covalently link the probe to its binding partners.[16]

-

Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and its covalently bound proteins.

-

Washing & Elution: Perform stringent washing steps to remove non-specific proteins. Elute the captured proteins from the beads.

-

Mass Spectrometry: Digest the eluted proteins with trypsin and identify the resulting peptides using LC-MS/MS. Proteins that are significantly enriched in the probe sample compared to the competitor control are considered high-confidence hits.

CETSA is an invaluable method for confirming direct target engagement within intact cells, providing physiological relevance.[18][19][20]

Causality: The binding of a ligand to its target protein typically increases the protein's thermal stability.[18][21][22] CETSA leverages this principle by heating cell lysates or intact cells treated with the compound and measuring the amount of soluble protein remaining at different temperatures. A target protein will remain soluble at higher temperatures in the presence of its binding ligand.[20][21]

Protocol: CETSA with Western Blot Readout

-

Cell Treatment: Treat intact cells with 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride or a vehicle control (e.g., DMSO) for a defined period.

-

Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.

-

Lysis & Centrifugation: Lyse the cells via freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by high-speed centrifugation.

-

Protein Quantification: Collect the supernatant and quantify the amount of a specific, hypothesized target protein (from Phase 1) in the soluble fraction using Western Blotting.

-

Data Analysis: Plot the relative amount of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and direct binding.[18]

Phase 3: Validating Function and Elucidating Pathways

Once high-confidence targets are identified, the focus shifts to validating their functional relevance and mapping the downstream signaling consequences.

Target-Specific Functional Assays

The choice of assay is dictated by the class of protein identified.

-

If the target is a Kinase: A kinome-wide activity screen is the logical next step. Services like KINOMEscan® or AssayQuant's KinSight™ can profile the compound against hundreds of kinases to determine its selectivity profile and potency (IC50 or Kd values).[23][24][25] This is crucial for understanding both on-target efficacy and potential off-target liabilities.[25]

-

If the target is a GPCR: Functional assays measuring downstream second messengers are required.[26][27][28][29] For example, if the target is a Gs-coupled receptor, a cAMP accumulation assay would be performed. For a Gq-coupled receptor, an IP1 or calcium flux assay would be appropriate.[26][28]

-

If the target is an Enzyme: A direct enzymatic assay should be developed to measure the inhibition or activation of the purified protein by the compound, allowing for the determination of an IC50 value and investigation of the mode of inhibition (e.g., competitive, non-competitive).

Cellular Pathway Analysis

Confirming that target engagement in a cell leads to the expected downstream biological effects is the final step in building a cohesive MoA.

Protocol: Western Blotting for Pathway Modulation

-

Cell Treatment: Treat a relevant cell line with the compound at various concentrations and time points.

-

Hypothesis-Driven Analysis: Based on the validated target, select key downstream signaling nodes to probe. For example, if the compound inhibits a kinase in the MAPK pathway (e.g., MEK), probe for changes in the phosphorylation status of its substrate, ERK.

-

Lysate & Blotting: Prepare cell lysates and perform Western blotting using phospho-specific antibodies for the proteins of interest.

-

Analysis: Quantify band intensities to determine if the compound modulates the signaling pathway as predicted by its target engagement.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by our compound if its target is identified as a receptor tyrosine kinase (RTK).

Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion: Synthesizing an Integrated MoA Hypothesis

The culmination of this multi-phase investigation is an integrated MoA hypothesis that is supported by computational, biochemical, and cellular data. For 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride, a successful investigation would result in a statement such as:

"3-(1,3-Oxazol-5-YL)piperidine dihydrochloride is a potent and selective inhibitor of Kinase X (Kd = 50 nM). It binds directly to Kinase X in cells, leading to its thermal stabilization. This engagement results in the inhibition of the Y signaling pathway, as evidenced by a dose-dependent decrease in the phosphorylation of protein Z, ultimately leading to an anti-proliferative phenotype in cancer cell lines."

This evidence-based approach provides the necessary foundation for advancing a compound through the drug discovery pipeline, transforming a chemical structure into a well-understood therapeutic candidate.

References

-

Synthesis and pharmacological evaluation of 3-[5-(aryl-[6][15][30]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. (n.d.). Arabian Journal of Chemistry. Retrieved from

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.

- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (n.d.). NIH.

-

Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model. (n.d.). ResearchGate. Retrieved from [Link]

-

Combining experimental strategies for successful target deconvolution. (n.d.). ResearchGate. Retrieved from [Link]

-

In silico prediction of chemical mechanism of action via an improved network-based inference method. (n.d.). PMC - NIH. Retrieved from [Link]

-

GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2023, June 1). PMC - NIH. Retrieved from [Link]

-

What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved from [Link]

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015, November 15). PubMed. Retrieved from [Link]

-

Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Mechanism of Action (MOA) Prediction Using AI (machine learning) for Drug Discovery and Repurposing. (n.d.). BioSymetrics. Retrieved from [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025, February 19). RSC Publishing. Retrieved from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved from [Link]

-

Target deconvolution techniques in modern phenotypic profiling. (2013, January 18). PMC - NIH. Retrieved from [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH. Retrieved from [Link]

-

Tools for GPCR drug discovery. (n.d.). PMC - NIH. Retrieved from [Link]

-

How to Design a Good Phenotype Based Drug Discovery Program, and Why It Matters. (n.d.). Retrieved from [Link]

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020, March 1). Chromatography Online. Retrieved from [Link]

-

CETSA. (n.d.). Retrieved from [Link]

-

Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. (2020, December 10). Books. Retrieved from [Link]

-

Phenotypic Screening in Drug Discovery Definition & Role. (2026, January 18). Chemspace. Retrieved from [Link]

-

In Silico Prediction of Mechanism of Action for Cancer Therapeutics. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (n.d.). Frontiers. Retrieved from [Link]

-

Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]

-

Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (n.d.). Al-Ahliyya Amman University. Retrieved from [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks. Retrieved from [Link]

-

Recent progress in assays for GPCR drug discovery. (n.d.). Retrieved from [Link]

-

The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (n.d.). Biosciences Biotechnology Research Asia. Retrieved from [Link]

-

Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. (2026, January 7). Oreate AI. Retrieved from [Link]

-

Development of a target identification approach using native mass spectrometry. (2021, January 7). Retrieved from [Link]

-

Principle of the cellular thermal shift assay (CETSA). When exposed to... (n.d.). ResearchGate. Retrieved from [Link]

-

In silico prediction of chemical mechanism of action via an improved network-based inference method. (n.d.). PubMed. Retrieved from [Link]

-

High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

-

Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors: Drug–Target Interactions. (2018, February 19). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. (2025, August 7). Retrieved from [Link]

-

Small molecule target identification using photo-affinity chromatography. (2019, March 15). PMC - NIH. Retrieved from [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

-

Drug Discovery Innovation: Target Deconvolution and Tractability Assessment. (2026, January 23). YouTube. Retrieved from [Link]

-

Deconvoluting Low Yield from Weak Potency in Direct-to-Biology Workflows with Machine Learning. (n.d.). ChemRxiv. Retrieved from [Link]

-

KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. Retrieved from [Link]

-

Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (n.d.). PubMed Central. Retrieved from [Link]

-

Naturally Occurring Oxazole-Containing Peptides. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivobiosystems.com [invivobiosystems.com]

- 3. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]

- 4. pfizer.com [pfizer.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. technologynetworks.com [technologynetworks.com]

- 9. books.rsc.org [books.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In silico prediction of chemical mechanism of action via an improved network-based inference method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pelagobio.com [pelagobio.com]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. CETSA [cetsa.org]

- 21. Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology - Oreate AI Blog [oreateai.com]

- 22. researchgate.net [researchgate.net]

- 23. assayquant.com [assayquant.com]

- 24. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. technologynetworks.com [technologynetworks.com]

- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 27. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 29. journals.physiology.org [journals.physiology.org]

- 30. Synthesis and pharmacological evaluation of 3-[5-(aryl-[1,3,4]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to Bioactive Piperidine-Oxazole Scaffolds: Synthesis, Activity, and Therapeutic Frontiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of piperidine and oxazole rings creates a class of heterocyclic scaffolds with immense potential in medicinal chemistry. The piperidine ring, a ubiquitous motif in pharmaceuticals, offers metabolic stability and modulates physicochemical properties, while the oxazole ring, a five-membered heterocycle, is a key component in numerous natural products with diverse bioactivities.[1][2][3][4] This technical guide provides an in-depth review of bioactive piperidine-oxazole scaffolds, navigating their synthetic pathways, exploring their diverse pharmacological activities, and charting future directions in drug discovery. We will delve into the causal relationships behind synthetic strategies, present validated experimental protocols, and visualize key concepts to empower researchers in this dynamic field.

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" serve as versatile templates for building molecules with favorable drug-like properties. Both piperidine and oxazole independently hold this status.

-

The Piperidine Moiety: This saturated six-membered nitrogen-containing heterocycle is a cornerstone of medicinal chemistry, found in over twenty classes of pharmaceuticals.[1][3] Its presence often enhances metabolic stability, improves absorption, distribution, metabolism, and excretion (ADME) properties, and allows for precise three-dimensional orientation of substituents to interact with biological targets.[5] Piperidine derivatives have demonstrated a vast range of pharmacological effects, including anticancer, anti-Alzheimer's, antimicrobial, and analgesic activities.[6][7][8][9]

-

The Oxazole Moiety: Oxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom. This scaffold is a constituent of many marine-derived natural products and exhibits a broad spectrum of biological activities, including antibacterial, antiviral, cytotoxic, and anti-inflammatory properties.[2][4][10][11] The oxazole ring can act as a bioisostere for amide or ester groups, conferring conformational rigidity and participating in crucial hydrogen bonding and π-stacking interactions.

The combination of these two potent moieties into a single piperidine-oxazole scaffold creates a hybrid structure with significant therapeutic promise. This guide explores the synthesis and biological evaluation of these synergistic constructs.

Synthetic Strategies: Building the Core Scaffold

The construction of piperidine-oxazole scaffolds requires strategic synthetic planning. The choice of methodology is dictated by the desired substitution pattern and stereochemistry, which are critical for biological activity. The primary approaches involve either forming the oxazole ring onto a pre-existing piperidine or vice-versa.

Key Synthetic Pathways

Several reliable methods have been established for the synthesis of oxazoles, which can be adapted for piperidine-containing starting materials.

-

Robinson-Gabriel Cyclization: This classic method involves the cyclodehydration of an α-acylamino ketone. In the context of our scaffold, a piperidine-derived amino acid can be acylated and then cyclized to form the oxazole ring.

-

Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) to react with an aldehyde, forming the oxazole ring in a one-pot procedure. A piperidine-containing aldehyde is a key starting material for this approach.

-

Cook-Heilbron Synthesis: This pathway involves the reaction of an α-aminonitrile with an aldehyde or ketone.

The causality behind choosing a specific pathway often relates to the availability of starting materials and the tolerance of other functional groups on the piperidine ring. For instance, the Van Leusen reaction is often preferred for its mild conditions and operational simplicity.

Workflow for Scaffold Synthesis and Evaluation

The discovery process for new bioactive piperidine-oxazole compounds follows a logical progression from synthesis to biological validation.

Caption: Drug discovery workflow for piperidine-oxazole scaffolds.

Pharmacological Activities and Structure-Activity Relationships (SAR)

The true value of the piperidine-oxazole scaffold lies in its broad range of biological activities. Structure-Activity Relationship (SAR) studies are crucial for optimizing these activities by systematically modifying the scaffold's substituents.[12]

Anticancer Activity

Piperidine-oxazole derivatives have shown significant promise as anticancer agents by targeting various molecular pathways.[9] For example, certain derivatives act as potent kinase inhibitors, a key class of cancer therapeutics.

-

Mechanism Insight: Many kinases are implicated in cancer cell proliferation and survival. Piperidine-oxazole scaffolds can be designed to fit into the ATP-binding pocket of a target kinase, inhibiting its function and halting downstream signaling. The piperidine ring often orients a key pharmacophore, while the oxazole can form critical hydrogen bonds.

Caption: Mechanism of action for a kinase-inhibiting scaffold.

A study on indazole piperidine inhibitors targeting ROCK-II, a serine-threonine kinase, highlighted the importance of specific substitutions.[13] While not a direct oxazole hybrid, the principles of targeting kinases are transferable. Analogs with a 2-amino substitution showed high potency but also inhibited CYP3A4, indicating a need for careful optimization to ensure selectivity.[13]

Table 1: Representative SAR Data for Kinase Inhibitors

| Compound Series | Target | Key Structural Features for Activity | IC₅₀ Range |

| Indazole Piperidines | ROCK-II | 2-amino or 2-hydroxy substitutions on the core | 13 nM - 100 nM[13] |

| Furan-pyrazole piperidines | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 µM[14] |

Antibacterial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperidine-oxazole scaffolds have emerged as a promising class of antibacterial and antifungal compounds.[2]

-

Mechanism Insight: Some oxazole-containing compounds are known to inhibit DNA gyrase, an essential bacterial enzyme.[2] Others may disrupt cell wall synthesis or interfere with critical metabolic pathways. The piperidine portion can enhance cell penetration and solubility, crucial factors for antibacterial efficacy.

Neurological and CNS Activity

The piperidine scaffold is a well-established pharmacophore for centrally acting agents, including antipsychotics and treatments for neurodegenerative diseases like Alzheimer's.[1][9] The fusion with an oxazole ring can modulate receptor binding affinity and selectivity. For instance, piperidine derivatives are key components in drugs like Donepezil for Alzheimer's therapy.[6]

Experimental Protocols: A Practical Guide

Translating theoretical knowledge into practice requires robust and reproducible experimental protocols. Here, we provide a self-validating, step-by-step methodology for a key synthesis and a primary biological assay.

Protocol: Synthesis of a Piperidine-Oxazole Scaffold via Van Leusen Reaction

Objective: To synthesize a 4-(oxazol-5-yl)piperidine derivative from a piperidine-4-carbaldehyde precursor.

Causality: This protocol is chosen for its reliability and use of commercially available reagents. The Van Leusen reaction provides a direct route to the oxazole ring under relatively mild conditions, which is crucial for preserving the integrity of the piperidine core.

Materials:

-

1-Boc-piperidine-4-carbaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-piperidine-4-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M).

-

Reagent Addition: Add tosylmethyl isocyanide (TosMIC) (1.1 eq) to the solution, followed by potassium carbonate (K₂CO₃) (2.0 eq) in portions over 5 minutes.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding water. Reduce the volume of methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated NaHCO₃ solution (1 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1-Boc-4-(oxazol-5-yl)piperidine.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized piperidine-oxazole compound against a bacterial strain (e.g., Staphylococcus aureus).

Causality: Broth microdilution is a standardized and quantitative method (CLSI guidelines) to assess antimicrobial activity. It provides a direct measure of the concentration required to inhibit bacterial growth, allowing for direct comparison between different compounds.

Materials:

-

Synthesized piperidine-oxazole compound, dissolved in DMSO

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

-

Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only). Also, include a known antibiotic (e.g., Ciprofloxacin) as a reference standard.

-

Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.

Future Perspectives and Conclusion

The piperidine-oxazole scaffold is a testament to the power of hybrid molecular design in medicinal chemistry. Its versatility and proven bioactivity across multiple therapeutic areas make it a highly attractive starting point for novel drug discovery programs.

Future research will likely focus on:

-

Stereoselective Synthesis: Developing more efficient methods to control the stereochemistry of substituents on the piperidine ring, which is often critical for target engagement.

-

Bio-conjugation: Linking piperidine-oxazole scaffolds to other molecules, such as peptides or antibodies, to create targeted drug delivery systems.

-

Exploring New Targets: Screening libraries of these compounds against a wider range of biological targets to uncover new therapeutic applications.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full potential of the piperidine-oxazole scaffold can be realized, paving the way for the next generation of innovative medicines.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, MDPI. [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

Nawwar, G. A., Swellem, R. H., & Ibrahim, A. M. (1994). Oxazole, pyrazole and piperidine derivatives having an o-hydroxyaryl moiety with anticipated molluscicidal activity. Archives of Pharmacal Research, 17(2), 66–70. [Link]

-